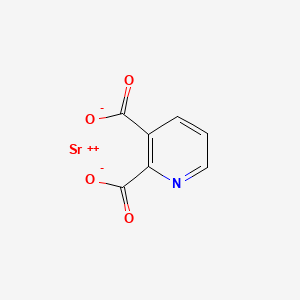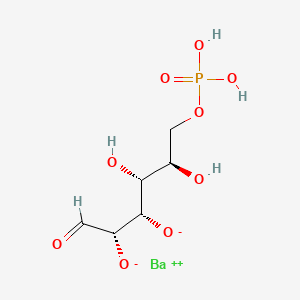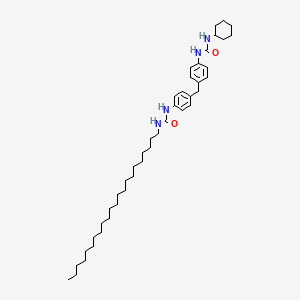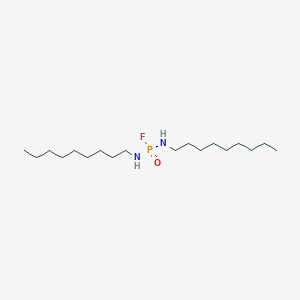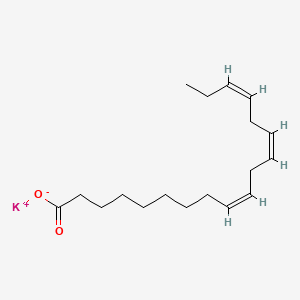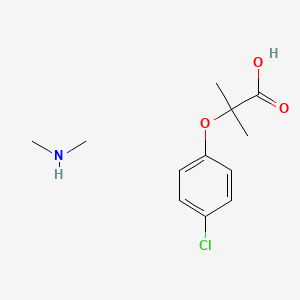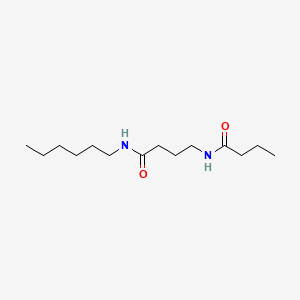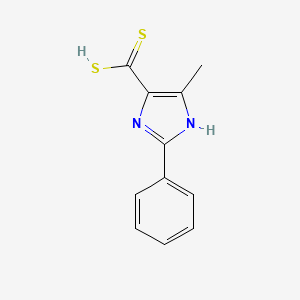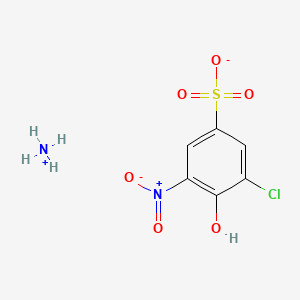
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate: is a chemical compound with the molecular formula C6H4ClNO6S.H4N and a molecular weight of 270.65 g/mol . This compound is known for its unique structural features, including a chloro, hydroxy, and nitro group attached to a benzene ring, along with an ammonium sulphonate group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid, followed by neutralization with ammonium hydroxide. The reaction conditions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Neutralization: Adding ammonium hydroxide to the nitrated product to form the ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using automated reactors to control temperature and reaction time.
Purification: Employing crystallization and filtration techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-chloro-4-oxo-5-nitrobenzenesulphonate.
Reduction: Ammonium 3-chloro-4-hydroxy-5-aminobenzenesulphonate.
Substitution: Ammonium 3-hydroxy-4-hydroxy-5-nitrobenzenesulphonate or ammonium 3-amino-4-hydroxy-5-nitrobenzenesulphonate.
Aplicaciones Científicas De Investigación
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the nitro and chloro groups allows it to form strong interactions with active sites, altering the function of the target molecules.
Comparación Con Compuestos Similares
- Ammonium 3-chloro-4-hydroxybenzenesulphonate
- Ammonium 3-chloro-5-nitrobenzenesulphonate
- Ammonium 4-hydroxy-5-nitrobenzenesulphonate
Uniqueness: Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is unique due to the simultaneous presence of chloro, hydroxy, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
93859-14-4 |
|---|---|
Fórmula molecular |
C6H7ClN2O6S |
Peso molecular |
270.65 g/mol |
Nombre IUPAC |
azanium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO6S.H3N/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);1H3 |
Clave InChI |
QOVCDGJTQKIGPK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

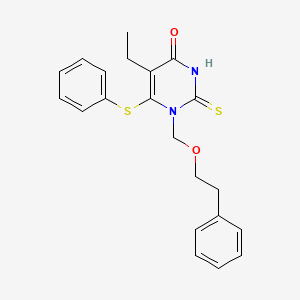

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
